molecular formula C5H9BrO2 B3420064 2-Bromo-3-methylbutyric acid CAS No. 169320-29-0

2-Bromo-3-methylbutyric acid

Cat. No.: B3420064
CAS No.: 169320-29-0
M. Wt: 181.03 g/mol
InChI Key: UEBARDWJXBGYEJ-UHFFFAOYSA-N
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Description

2-Bromo-3-methylbutyric acid, also known as α-Bromoisovaleric acid, is an organic compound with the molecular formula C5H9BrO2. It is a derivative of butyric acid, where a bromine atom is substituted at the second carbon and a methyl group at the third carbon. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-3-methylbutyric acid can be synthesized through the bromination of 3-methylbutyric acid. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as phosphorus tribromide (PBr3) or red phosphorus. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale bromination processes. The reaction conditions are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction parameters. The product is then purified through distillation or recrystallization .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Bromo-3-methylbutyric acid involves its reactivity as a brominated carboxylic acid. The bromine atom makes the compound highly reactive towards nucleophiles, facilitating various substitution reactions. In biological systems, it can interact with enzymes and proteins, leading to modifications that affect their activity and function .

Comparison with Similar Compounds

  • 2-Bromopropionic acid
  • 2-Bromo-2-methylpropionic acid
  • 3-Bromopropionic acid
  • 4-Bromobutyric acid
  • 2-Bromobutyric acid

Comparison: 2-Bromo-3-methylbutyric acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other brominated carboxylic acids. For instance, the presence of a methyl group at the third carbon enhances its steric hindrance, affecting its reactivity in substitution reactions .

Properties

IUPAC Name

2-bromo-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H9BrO2/c1-3(2)4(6)5(7)8/h3-4H,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

UEBARDWJXBGYEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO2
Source PubChem
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DSSTOX Substance ID

DTXSID30870617
Record name Butanoic acid, 2-bromo-3-methyl-
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Molecular Weight

181.03 g/mol
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CAS No.

565-74-2, 169320-29-0
Record name 2-Bromo-3-methylbutyric acid
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Record name alpha-Bromoisovaleric acid
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Record name 2-Bromo-3-methylbutyric acid
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Record name Butanoic acid, 2-bromo-3-methyl-
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Record name (R)-2-bromo-3-methylbutyric acid diisopropylamine salt
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Record name .ALPHA.-BROMOISOVALERIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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